molecular formula C19H22BrClN2OS B3035821 1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol CAS No. 338422-17-6

1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol

Cat. No. B3035821
CAS RN: 338422-17-6
M. Wt: 441.8 g/mol
InChI Key: URQSEINTYIXSLY-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol (BCP) is a novel compound that has been studied for its potential therapeutic applications. BCP is a heterocyclic compound containing both sulfanyl and piperazino rings, which makes it unique among other compounds. BCP has been studied for its potential use in treating a variety of conditions, including cancer, inflammation, and cardiovascular diseases. BCP has shown promising results in preclinical studies, and further research is needed to understand its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • The novel compound "2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione" was synthesized and its structure was assigned using HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).

Chemical Properties and Synthesis Optimization

  • A study on the preparation of "2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol" optimized technological parameters such as raw material ratio, reaction time, and temperature for efficient synthesis (Wang Jin-peng, 2013).

Potential Therapeutic Applications

  • Research on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives evaluated their potential as drug candidates for Alzheimer’s disease treatment. The study involved complex synthesis procedures and evaluated the enzyme inhibition activity of the synthesized compounds (Rehman et al., 2018).

Analytical Chemistry Applications

  • The compound has been used in the context of analytical chemistry, such as in the study “Analysis of flunarizine in the presence of some of its degradation products using micellar liquid chromatography (MLC)” (El-Sherbiny et al., 2005).

Antimicrobial Activity

  • Research on diphenyl piperazine-based sulfanilamides focused on their synthesis and in vitro screening for antibacterial and antifungal activities, showing that some compounds exhibited significant inhibitory potency against bacterial strains (Wang et al., 2011).

properties

IUPAC Name

1-(4-bromophenyl)sulfanyl-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrClN2OS/c20-15-4-6-19(7-5-15)25-14-18(24)13-22-8-10-23(11-9-22)17-3-1-2-16(21)12-17/h1-7,12,18,24H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQSEINTYIXSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=C(C=C2)Br)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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